1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)5-1-3-11-4-2-5/h5H,1-4H2,(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYSAQYOXCJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol is a compound belonging to the tetrazole family, characterized by its unique structure and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₀N₄OS |
| Molecular Weight | 186.24 g/mol |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-4-yl)-1,2-dihydro-5H-tetrazole-5-thione |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance antimicrobial efficacy.
In a study evaluating the antimicrobial effects of tetrazole derivatives, it was found that certain substitutions led to improved activity against Enterococcus faecalis and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/mL) | Bacteria |
|---|---|---|
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | 100 | Bacillus subtilis |
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | 125 | Pseudomonas aeruginosa |
Cytotoxicity
Cytotoxicity studies have demonstrated that certain tetrazole derivatives possess anticancer properties. For example, compounds with a similar structure to this compound have been tested against various cancer cell lines. The results indicated promising cytotoxic effects with IC₅₀ values in the low micromolar range .
The following table summarizes some findings related to cytotoxicity:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Tetrazole derivative A | 1.61 ± 1.92 | Jurkat cells |
| Tetrazole derivative B | 1.98 ± 1.22 | HT-29 cells |
The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets leading to disruption of vital processes in microbial and cancer cells. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit bacterial growth through various biochemical pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of several tetrazole derivatives including this compound, researchers evaluated their effectiveness against Staphylococcus aureus. The study demonstrated that modifications in the side chains could significantly affect the antimicrobial potency.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another research effort focused on assessing the cytotoxic effects of tetrazole derivatives on human cancer cell lines. The study found that certain derivatives exhibited greater cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Substituent Variations
The table below compares 1-(oxan-4-yl)-tetrazole-5-thiol with selected analogs, highlighting substituent effects:
Key Observations:
- Polarity and Solubility : The oxan-4-yl group’s cyclic ether structure likely increases polarity compared to aryl (e.g., 3,5-dimethylphenyl) or alkylthio substituents . This property may enhance aqueous solubility, critical for pharmaceutical applications.
- Electronic Effects : The trifluoromethoxyphenyl analog () exhibits stronger electron-withdrawing effects, which could lower the pKa of the thiol group, making it more reactive in nucleophilic reactions .
- Steric Effects : Bulky substituents like 3,5-dimethylphenyl () may hinder interactions with biological targets or reduce reaction rates in synthetic pathways .
Example Syntheses:
- 1-(Thiophen-2-ylmethyl)-tetrazole-5-thiol: Synthesized via alkylation of 5-mercaptotetrazole with 2-(chloromethyl)thiophene in ethanol/water with InCl₃ catalysis (similar to ) .
- 1-[4-(Trifluoromethoxy)phenyl]-tetrazole-5-thiol : Likely prepared via Ullmann coupling or nucleophilic aromatic substitution with 4-trifluoromethoxyphenyl halides .
Challenges:
- Regioselectivity : Controlling the position of substituents on the tetrazole ring requires precise reaction conditions.
- Catalyst Efficiency : highlights the use of Bleaching Earth Clay (pH 12.5) in PEG-400 for high yields, but this may vary with substituent reactivity .
Physicochemical Data:
- 1-(Oxan-4-yl)-tetrazole-5-thiol: No explicit melting point or solubility data is provided in the evidence, but its cyclic ether group suggests moderate solubility in polar solvents like DMSO or methanol .
- 1-(3,4-Diethoxyphenyl)-tetrazole-5-thiol : Higher molecular weight (266.32 g/mol) and ethoxy groups suggest increased lipophilicity (logP ~2.5–3.0), favoring membrane permeability .
- 1-(Thiophen-2-ylmethyl)-tetrazole-5-thiol : The thiophene moiety may confer UV absorbance characteristics useful in analytical detection .
Preparation Methods
Cycloaddition and Azide-Based Methods
Tetrazoles are commonly synthesized by [3+2] cycloaddition reactions between azides and nitriles or related precursors. Sodium azide is a frequent azide source used in these syntheses. For 1-substituted tetrazoles, the substituent is introduced by reacting an appropriate amine or alkyl halide with sodium azide and other reagents under suitable conditions.
A solvent-free, environmentally friendly method using sodium borosilicate glass-supported silver nanoparticles as a catalyst has been reported for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, sodium azide, and triethyl orthoformate. This method affords good to excellent yields with a simple work-up and recyclable catalyst, avoiding toxic reagents like hydrazoic acid.
One-Pot Synthesis via N-Tosylhydrazone Intermediates
A highly efficient and straightforward approach for synthesizing alkyl 1H-tetrazol-5-yl thioethers involves a one-pot reaction of aldehydes with 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. The aldehyde is first converted to the N-tosylhydrazone intermediate, which then undergoes reductive coupling with tetrazole-5-thiol under metal-free conditions in the presence of lithium iodide and lithium hydroxide in dioxane at elevated temperatures (~110 °C). This method provides high yields and broad substrate scope, including aliphatic aldehydes and various tetrazole-5-thiols.
This approach is particularly relevant for preparing 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol derivatives, as the oxan-4-yl group can be introduced via the corresponding oxan-4-yl aldehyde precursor.
Detailed Preparation Method for this compound
Based on the above methodologies, a plausible detailed synthetic route for this compound is as follows:
Materials and Reagents
- Oxan-4-yl aldehyde (tetrahydropyran-4-carbaldehyde)
- 1H-1,2,3,4-tetrazole-5-thiol
- p-Toluenesulfonyl hydrazine (N-tosylhydrazine)
- Lithium hydroxide (LiOH)
- Lithium iodide (LiI)
- Dioxane (solvent)
- Argon atmosphere (inert)
Synthetic Procedure
Formation of N-Tosylhydrazone Intermediate:
- Mix oxan-4-yl aldehyde (1.6 mmol) and p-toluenesulfonyl hydrazine (1.6 mmol) in dioxane (5 mL).
- Stir the mixture at room temperature under argon atmosphere for 0.5 hours to form the N-tosylhydrazone intermediate.
Reductive Coupling with Tetrazole-5-thiol:
- Add lithium hydroxide (3.2 mmol), lithium iodide (0.8 mmol), and 1H-tetrazole-5-thiol (0.8 mmol) to the reaction mixture.
- Heat the mixture at 110 °C for 4 hours under argon atmosphere.
- Monitor the reaction progress by TLC or other analytical methods.
-
- After completion, cool the reaction mixture.
- Extract the product using standard organic solvents.
- Purify by recrystallization or chromatography if necessary.
-
- Confirm product identity by melting point, FT-IR, ^1H NMR, and ^13C NMR spectroscopy.
- The presence of the tetrazole ring is evidenced by characteristic C=N stretching bands at 1620–1680 cm^−1 in FT-IR.
- ^1H NMR shows a singlet for the tetrazole proton at δ 7.80–8.40 ppm.
- ^13C NMR displays a signal for the tetrazole carbon at δ ~141–157 ppm.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) (Typical) |
|---|---|---|---|---|
| N-Tosylhydrazone formation | Oxan-4-yl aldehyde + TsNHNH2, dioxane | Room temp | 0.5 h | Not isolated |
| Reductive coupling | LiOH, LiI, 1H-tetrazole-5-thiol, dioxane | 110 °C | 4 h | 80–90 (estimated) |
| Work-up and purification | Extraction, recrystallization/chromatography | Ambient | — | — |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures with heterocyclic intermediates. For example, heterocyclic thiol derivatives can be synthesized using heterogenous catalytic conditions (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 media at 70–80°C. Reaction optimization includes monitoring via TLC, followed by purification via recrystallization in aqueous acetic acid . Key parameters to optimize include molar ratios, catalyst loading, and solvent selection.
- Example Data :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Bleaching Earth Clay (10 wt%) |
| Solvent | PEG-400 |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
Q. How are structural features of this compound confirmed using spectroscopic methods?
- Methodological Answer : IR and H NMR spectroscopy are critical. IR identifies thiol (-SH) stretches (~2500 cm) and tetrazole ring vibrations (1450–1600 cm). H NMR confirms the oxan-4-yl moiety via characteristic proton signals:
- Oxan-4-yl protons: δ 3.5–4.0 ppm (multiplet for cyclic ether protons).
- Tetrazole protons: δ 8.5–9.5 ppm (aromatic protons adjacent to sulfur) .
Advanced Research Questions
Q. How can factorial design improve the synthesis efficiency of this compound?
- Methodological Answer : A 2 factorial design evaluates factors like temperature, catalyst concentration, and solvent polarity. For example, temperature (70°C vs. 80°C) and catalyst loading (5% vs. 10%) can be tested. Response variables include yield and purity. Statistical tools (ANOVA) identify significant factors, reducing experimental iterations .
- Example Design :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 80°C |
| Catalyst Loading | 5% | 10% |
Q. How do contradictory biological activity results arise among structurally similar tetrazole-thiol derivatives, and how can these discrepancies be resolved?
- Methodological Answer : Discrepancies often stem from variations in substituent electronic effects or steric hindrance. For example, electron-withdrawing groups on the oxan-4-yl ring may reduce thiol reactivity. Comparative studies using computational tools (e.g., DFT for electronic properties) and in vitro assays (e.g., antimicrobial activity) can clarify structure-activity relationships. Cross-validation with H NMR and HPLC purity data ensures compound integrity .
Q. What computational tools are recommended for simulating reaction mechanisms involving this compound?
- Methodological Answer : COMSOL Multiphysics and Gaussian software enable modeling of reaction pathways, such as thiol-disulfide exchange or nucleophilic substitution. Molecular dynamics simulations predict solvent effects (e.g., PEG-400 vs. ethanol). AI-driven platforms (e.g., ChemOS) automate parameter optimization for reaction scalability .
Interdisciplinary Applications
Q. How can membrane separation technologies (e.g., CRDC subclass RDF2050104) enhance the purification of this compound?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate tetrazole-thiol derivatives from byproducts. Process parameters like transmembrane pressure (3–10 bar) and pH (adjusted to stabilize the thiol group) are critical. Continuous flow systems coupled with in-line UV monitoring improve yield and reduce waste .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for thiol compounds:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Store under inert gas (N) to prevent oxidation.
- Emergency protocols: Immediate rinsing with water for skin contact and activated charcoal for ingestion .
Data Management and Validation
Q. How can researchers ensure data integrity when reporting spectroscopic and chromatographic results?
- Methodological Answer :
- IR/NMR : Calibrate instruments with standards (e.g., polystyrene for IR; TMS for NMR). Report signal-to-noise ratios (>10:1) and integration errors (<2%).
- HPLC : Use internal standards (e.g., caffeine) and validate methods via ICH guidelines (precision: RSD <1.5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
